METHYL D-HOMOALANINATE HCL

Description

The exact mass of the compound (R)-Methyl 2-aminobutanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

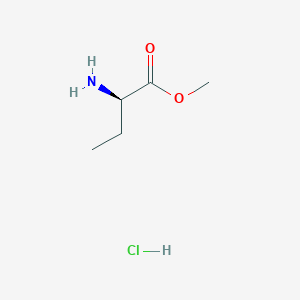

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQQEGUPULIOZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534599 | |

| Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85774-09-0 | |

| Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl D-Homoalaninate Hydrochloride: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Methyl D-homoalaninate hydrochloride is a specialized, non-canonical amino acid derivative for which detailed public data is scarce. This guide has been constructed by applying established principles of organic chemistry and extrapolating data from structurally analogous compounds, primarily D-homoalanine and other amino acid methyl esters. All quantitative data and protocols should be treated as informed estimations and validated experimentally.

Introduction

The exploration of chemical space beyond the 20 proteinogenic amino acids has become a cornerstone of modern drug discovery and chemical biology. Unnatural amino acids (UAAs), when incorporated into peptides or used as chiral building blocks, can confer novel structural and functional properties, leading to enhanced stability, potency, and target selectivity.[1][2] Methyl D-homoalaninate hydrochloride, the methyl ester of D-homoalanine, represents one such UAA. As a homolog of D-alanine, it introduces an additional methylene group into the side chain, offering a subtle yet significant modification that can alter the conformational dynamics and proteolytic susceptibility of peptide scaffolds.[2][3]

This technical guide provides a comprehensive overview of Methyl D-homoalaninate hydrochloride, from its fundamental chemical properties and synthesis to its potential applications and analytical characterization. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Chemical Identity and Predicted Physicochemical Properties

Methyl D-homoalaninate HCl is the hydrochloride salt of the methyl ester of D-homoalanine ((R)-2-aminobutanoic acid). The esterification of the carboxyl group and the presence of the hydrochloride salt enhance its solubility in organic solvents and improve its stability for storage and handling, making it a convenient building block for synthesis.[4][5]

Caption: Chemical structure of Methyl D-homoalaninate Hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-aminobutanoic acid;hydrochloride | [6] |

| Synonyms | Methyl (R)-2-aminobutanoate hydrochloride; H-D-hAla-OMe·HCl | N/A |

| CAS Number | 67607-42-5 (for D-Homoalanine HCl) | [6] |

| Molecular Formula | C₅H₁₂ClNO₂ | Calculated |

| Molecular Weight | 153.61 g/mol | Calculated |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Analogous Compound |

|---|---|---|

| Appearance | White to off-white crystalline powder | Based on typical appearance of amino acid ester hydrochlorides.[4] |

| Melting Point | 105-115 °C | Extrapolated from D-Alanine methyl ester HCl (108-110 °C) and considering the effect of an additional methylene group. |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, ethyl acetate. | General solubility profile for small amino acid ester hydrochlorides.[4] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Hygroscopic. | Hydrochloride salts of esters enhance stability but can be hygroscopic. |

| Optical Rotation | Specific value undetermined, but expected to be levorotatory ([α] < 0) in methanol. | D-amino acid esters typically exhibit negative specific rotation. |

Synthesis and Manufacturing

The synthesis of this compound is a two-stage process: first, the preparation of the D-homoalanine precursor, followed by the esterification of its carboxylic acid group.

Synthesis of D-Homoalanine Precursor

D-homoalanine can be synthesized efficiently via biocatalytic routes, which offer high enantioselectivity.[7][8] A common strategy involves the enzymatic conversion of a readily available precursor like L-threonine or L-methionine into 2-oxobutyrate, followed by stereoselective amination.[7][9]

Caption: Biocatalytic cascade for the synthesis of D-Homoalanine.

Protocol 2.1: Enzymatic Synthesis of D-Homoalanine

Causality: This protocol leverages a two-enzyme cascade. L-methionine γ-lyase efficiently converts the inexpensive L-methionine to 2-oxobutyrate.[7] A highly stereoselective D-amino acid aminotransferase (DAAT) then transfers an amino group from a donor (D-alanine) to the keto-acid, ensuring the formation of the desired D-enantiomer of homoalanine with high purity.[7][8]

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0), combine L-methionine, a catalytic amount of pyridoxal 5'-phosphate (PLP), and the amino donor, D-alanine.

-

Enzyme Addition: Introduce whole cells or lyophilized powders of E. coli overexpressing L-methionine γ-lyase and a suitable DAAT from a source such as Bacillus sp.[7]

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours. Monitor the reaction progress via HPLC by observing the depletion of L-methionine and the formation of D-homoalanine.

-

Work-up and Isolation: Terminate the reaction by centrifuging to remove the cells. The supernatant, containing D-homoalanine, can be purified using ion-exchange chromatography.

Esterification to this compound

The most direct and common method for synthesizing amino acid methyl ester hydrochlorides is through reaction with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[5][10] The acid catalyst protonates the carboxylic acid, activating it for nucleophilic attack by methanol.

Caption: General workflow for the esterification of D-Homoalanine.

Protocol 2.2: Synthesis of this compound

Causality: Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl acts as the catalyst for the Fischer esterification. This method is highly effective as the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. Using an excess of methanol serves as both reactant and solvent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-homoalanine in anhydrous methanol (approx. 10 mL per gram of amino acid).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, during which the suspension should clarify as the product forms and dissolves.

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude solid is Methyl D-homoalaninate hydrochloride.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to yield the pure crystalline product. Dry under vacuum.

Applications in Research and Drug Development

As a non-canonical amino acid, this compound is a valuable tool for modifying peptides to enhance their therapeutic properties.[11][12]

-

Enhanced Proteolytic Stability: The ethyl side chain of homoalanine can create steric hindrance near the peptide backbone, making the adjacent peptide bond less susceptible to cleavage by proteases compared to the smaller methyl group of alanine.[3]

-

Conformational Constraint: The introduction of a homo-amino acid can alter the local backbone dihedral angles (phi/psi), influencing the secondary structure (e.g., helicity) of a peptide. This can lead to improved receptor binding affinity and selectivity.

-

Chiral Building Block: It serves as a versatile chiral intermediate for the synthesis of complex small molecules and pharmaceutical agents where the (R)-aminobutyric acid motif is required.[9]

Caption: A UAA-peptide activating a G-Protein Coupled Receptor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation. The predicted chemical shifts are based on the analysis of similar amino acid esters.[5][13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Nucleus | Atom (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Hα (Cα-H) | ~4.0 - 4.2 | Triplet (t) |

| ¹H | Hβ (Cβ-H₂) | ~1.9 - 2.1 | Multiplet (m) |

| ¹H | Hγ (Cγ-H₃) | ~0.9 - 1.1 | Triplet (t) |

| ¹H | O-CH₃ | ~3.8 - 3.9 | Singlet (s) |

| ¹³C | C=O (Ester) | ~172 - 175 | - |

| ¹³C | Cα | ~53 - 56 | - |

| ¹³C | O-CH₃ | ~52 - 54 | - |

| ¹³C | Cβ | ~24 - 27 | - |

| ¹³C | Cγ | ~9 - 11 | - |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In positive-ion Electrospray Ionization (ESI-MS), the compound will be detected as the free amine cation [M-Cl]⁺.

-

Calculated m/z for [C₅H₁₁NO₂]⁺: 118.08 (M+H)⁺

-

-

Fragmentation: The primary fragmentation pathways for amino acid esters involve the loss of the ester group and cleavage adjacent to the amine.[14][15]

Caption: Predicted ESI-MS fragmentation of Methyl D-Homoalaninate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3000-3300 | N-H (in -NH₃⁺) | Stretch |

| ~2950-2850 | C-H (Alkyl) | Stretch |

| ~1735-1750 | C=O (Ester) | Stretch |

| ~1500-1600 | N-H | Bend (Asymmetric) |

| ~1100-1250 | C-O (Ester) | Stretch |

Conclusion

While not a commonly cataloged compound, Methyl D-homoalaninate hydrochloride possesses the key characteristics of a valuable unnatural amino acid building block. Its synthesis is achievable through established biocatalytic and organic chemistry methods. The addition of a single methylene group compared to its alanine counterpart provides a tool for subtly modulating peptide structure and function, potentially leading to improved stability and bioactivity. The predictive data and protocols in this guide offer a robust starting point for researchers to synthesize, characterize, and integrate this compound into innovative drug discovery and materials science programs.

References

- Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.

- Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Analytical Chemistry.

- Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.

- Silva, D., et al. (2020). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine. ResearchGate.

- D'Andrea, L. D., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed.

- Satoh, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI.

- Chen, X., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. ACS Publications.

- Chen, X., et al. (2022). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. ACS Publications.

- D'Andrea, L. D., et al. (2018). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. ResearchGate.

- Zhang, Y., et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. PNAS.

- Fornaro, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). D-Homoalanine hcl. PubChem Compound Database.

- Glover, K. J., et al. (2007). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PubMed Central.

- SINOCHEM. (2025). Fatty Acid Methyl Ester and Amino Acid Methyl Ester.

- Kricheldorf, H. R., & Fehrle, M. (1974). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate.

- National Center for Biotechnology Information. (n.d.). D-Homophenylalanine. PubChem Compound Database.

- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- Scilit. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- Neuhaus, F. C., et al. (1981). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. PubMed.

- An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central.

- An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. scilit.com [scilit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

A Multi-Technique Workflow for the Structural Elucidation of Methyl D-Homoalaninate Hydrochloride

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This technical guide provides a comprehensive, field-proven workflow for the structural elucidation of Methyl D-Homoalaninate Hydrochloride (IUPAC Name: Methyl (2R)-2-aminobutanoate hydrochloride), a chiral building block of interest in synthetic chemistry.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry (MS), Elemental Analysis (EA), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized to provide a robust, self-validating framework for researchers and scientists.

Foundational Analysis: Determining Molecular Formula and Mass

Expertise & Rationale: Before investigating atomic connectivity, it is imperative to establish the fundamental building blocks of the molecule: its elemental composition and exact molecular mass. This foundational data provides the molecular formula, a critical constraint against which all subsequent spectroscopic evidence must be reconciled. High-Resolution Mass Spectrometry (HRMS) offers exact mass, while Elemental Analysis (EA) provides the relative abundance of key elements.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the molecule's exact mass to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. For a salt like Methyl D-Homoalaninate HCl, which consists of a protonated organic cation and a chloride anion, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It allows for the gentle ionization and detection of the organic cation, [C₅H₁₂NO₂]⁺.

Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a 0.1 mg/mL solution of the analyte in methanol/water (50:50 v/v) with 0.1% formic acid to ensure full protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen. The percentages of oxygen and chlorine are typically determined by difference and ion chromatography, respectively. This orthogonal dataset validates the formula proposed by HRMS.

Protocol: Combustion Elemental Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, homogenous sample into a tin capsule.

-

Instrumentation: Use a calibrated CHN combustion analyzer.

-

Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

Summary of Foundational Data

The data from HRMS and EA must be self-consistent and align with the proposed structure.

| Analysis | Parameter | Theoretical Value | Experimental Finding | Conclusion |

| Molecular Formula | C₅H₁₂ClNO₂ | --- | --- | Confirmed |

| Molecular Weight | g/mol | 153.61 g/mol [2] | --- | Consistent |

| HRMS (ESI+) | [M+H]⁺ Exact Mass | 118.08626 Da | 118.08611 Da | Formula C₅H₁₂NO₂⁺ Confirmed |

| Elemental Analysis | % C | 39.10% | 39.15% | Consistent |

| % H | 7.88% | 7.91% | Consistent | |

| % N | 9.12% | 9.09% | Consistent |

Functional Group Identification: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Expertise & Rationale: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and non-destructive method to identify the key functional groups present. This technique provides direct evidence for the ester and ammonium salt moieties, confirming that the atoms are not arranged in an isomeric form (e.g., a nitroalkane or a carboxylic acid with a different amine substitution pattern).

Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.

-

Processing: Perform baseline correction and peak picking.

Interpretation of Infrared Spectrum

The IR spectrum should display characteristic absorption bands that correspond to the key bonds within this compound.

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~2500-3100 | Strong, Broad | N-H Stretch | Primary Ammonium (-NH₃⁺)[3] |

| ~2970, 2880 | Medium | C-H Stretch | sp³ C-H (Alkyl) |

| ~1745 | Strong, Sharp | C=O Stretch | Ester Carbonyl[3] |

| ~1580 | Medium | N-H Bend | Primary Ammonium (-NH₃⁺) |

| ~1220 | Strong | C-O Stretch | Ester (O=C-O linkage) |

The presence of the strong C=O stretch at ~1745 cm⁻¹ and the very broad -NH₃⁺ stretch centered around 2800 cm⁻¹ are highly diagnostic and provide compelling evidence for the proposed structure.

Definitive Connectivity Mapping: Multinuclear and 2D NMR Spectroscopy

Expertise & Rationale: While MS and IR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous atom-to-atom connectivity. A full suite of experiments is required for a self-validating system of proof.

Trustworthiness through Protocol: The choice of solvent is critical. While D₂O can be used, it results in the H-D exchange of the labile amine protons, rendering them invisible. Using a solvent like DMSO-d₆ preserves the -NH₃⁺ signal, allowing for its direct observation, and provides a more complete structural picture.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~15 mg of this compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments: Acquire the following spectra at 298 K:

-

¹H NMR

-

¹³C{¹H} NMR (proton decoupled)

-

Correlation SpectroscopY (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

One-Dimensional NMR: ¹H and ¹³C Analysis

The 1D spectra provide the initial map of the hydrogen and carbon environments.

Caption: Key COSY and HMBC correlations confirming the molecular backbone.

-

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

A strong cross-peak is observed between the proton signal at δ 0.95 (H4) and δ 1.85 (H3) .

-

A strong cross-peak is observed between δ 1.85 (H3) and δ 4.01 (H2) .

-

Insight: This definitively establishes the CH₃-CH₂-CH fragment (H4-H3-H2) of the homoalanine backbone.

-

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to.

-

δ 4.01 (H2) correlates to δ 51.7 (C2) .

-

δ 3.70 (H5) correlates to δ 52.8 (C5) .

-

δ 1.85 (H3) correlates to δ 24.1 (C3) .

-

δ 0.95 (H4) correlates to δ 9.2 (C4) .

-

Insight: This unambiguously assigns each proton to its corresponding carbon atom in the skeleton.

-

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful experiment for piecing together molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds apart.

-

The methyl ester protons (H5, δ 3.70) show a strong correlation to the ester carbonyl carbon (C1, δ 170.5) . This is the crucial link that connects the methyl ester group to the backbone.

-

The alpha-proton (H2, δ 4.01) also shows a correlation to the ester carbonyl (C1, δ 170.5) , confirming the alpha-amino ester structure.

-

The methylene protons (H3, δ 1.85) show a correlation to the carbonyl carbon (C1, δ 170.5) , further solidifying the structure.

-

Insight: The HMBC data validates the connections between all fragments (the ethyl group, the alpha-carbon, and the methyl ester group), leaving no ambiguity.

-

Summary of NMR Data

| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C=O) | --- | 170.5 | --- | H2, H3, H5 |

| 2 (α-CH) | 4.01 (t) | 51.7 | H3 | C1, C3, C4 |

| 3 (-CH₂-) | 1.85 (m) | 24.1 | H2, H4 | C1, C2, C4 |

| 4 (-CH₃) | 0.95 (t) | 9.2 | H3 | C2, C3 |

| 5 (-OCH₃) | 3.70 (s) | 52.8 | --- | C1 |

| (-NH₃⁺) | 8.55 (bs) | --- | --- | C2 |

Integrated Analysis and Final Structural Confirmation

Caption: Workflow for integrated structural elucidation.

The investigation began by confirming the molecular formula (C₅H₁₂ClNO₂) and exact mass via HRMS and elemental analysis. [2][4]This set the atomic inventory. FTIR spectroscopy then provided direct evidence for the required functional groups: an ammonium salt and a carbonyl ester. [3]Finally, a comprehensive suite of NMR experiments, culminating in 2D correlation data, pieced together the atomic puzzle. COSY spectra established the ethyl-to-alpha-carbon backbone, and crucial HMBC correlations linked the methyl ester group to that backbone, confirming the final structure of Methyl D-Homoalaninate Hydrochloride without ambiguity. Each piece of data corroborates the others, leading to a single, validated structural assignment.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13283515, Methyl 2-aminobutanoate hydrochloride.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71313170, L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13283516, methyl (2R)-2-aminobutanoate hydrochloride.

- PubChemLite (2024). Methyl 2-aminobutanoate hydrochloride (C5H11NO2).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71313169, (S)-methyl 2-aminobutanoate hydrochloride.

- Zhang, Y. et al. (2010). Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. Proceedings of the National Academy of Sciences, 107(14), 6234-6239.

- NIST (2024). WebBook entry for d-2-Aminobutyric acid, methyl ester.

- El-Faham, A. et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(11), 13395-13409.

- Elyashberg, M. et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 588-599.

- ChemBK (2024). (S)-Methyl 2-aminobutanoate hydrochloride.

- Elidrisi, I. et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcina[1]renes derivatives. South African Journal of Chemistry, 68, 27-38.

- JEOL (2024). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.

- Advances in Polymer Science (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR.

Sources

- 1. methyl (2R)-2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - Methyl 2-aminobutanoate hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl D-Homoalaninate Hydrochloride: A Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl D-Homoalaninate Hydrochloride, a chiral building block of increasing significance in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to leverage this versatile molecule effectively.

Introduction and Chemical Identity

Methyl D-Homoalaninate Hydrochloride, systematically known as (R)-Methyl 3-aminobutanoate hydrochloride, is a derivative of β-alanine, an isomer of the proteinogenic amino acid alanine. The "homo" designation signifies the presence of an additional methylene group in the carbon backbone compared to alanine. The "(R)" stereochemical descriptor is crucial, as the specific spatial arrangement of the substituents around the chiral center is paramount for its biological activity and its utility in stereospecific synthesis. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation.

Its primary role in the pharmaceutical industry is that of a versatile chiral intermediate. The presence of both an amine and a methyl ester functional group allows for a wide array of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures with defined stereochemistry. This is particularly critical in the development of modern therapeutics where enantiomeric purity is directly linked to efficacy and safety.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. The following table summarizes the key identifiers and physicochemical properties of (R)-Methyl 3-aminobutanoate hydrochloride.

| Identifier | Value | Source(s) |

| CAS Number | 139243-54-2 | [1][2] |

| IUPAC Name | methyl (3R)-3-aminobutanoate;hydrochloride | [1] |

| Synonyms | Methyl (R)-homo-beta-alaninate hydrochloride, (R)-3-Aminobutanoic acid methyl ester hydrochloride, R-3-ABU-OME HCl | [1][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Appearance | White to off-white or yellow solid/crystalline powder | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, in an inert atmosphere, keep dry | [2] |

| InChI Key | YNRQJTGGWNTZLJ-PGMHMLKASA-N | [2] |

| SMILES | CN.Cl |

Synthesis and Purification

The synthesis of (R)-Methyl 3-aminobutanoate hydrochloride is most commonly achieved through the esterification of (R)-3-aminobutanoic acid. The following protocol is a representative method.

Experimental Protocol: Synthesis

Reaction: Esterification of (R)-3-aminobutanoic acid.

Causality: This is a classic Fischer esterification reaction, acid-catalyzed, where thionyl chloride serves as a convenient in situ source of HCl gas upon reaction with methanol, driving the equilibrium towards the ester product. The use of an excess of methanol as the solvent also pushes the reaction to completion based on Le Chatelier's principle.

Step-by-Step Methodology:

-

Suspend (R)-3-aminobutanoic acid (1.0 eq) in anhydrous methanol (typically 4-5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4][5]

-

Cool the suspension in an ice-water bath to 0-10 °C.[4]

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.[4][5]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.[4][5]

-

Maintain the reflux for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or ¹H NMR).[5]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator to yield the crude product, which can be used directly or purified further.[4][5]

Purification and Quality Control

Causality: The primary impurities are typically unreacted starting material and the corresponding carboxylic acid from hydrolysis. Recrystallization is an effective method for purifying crystalline solids based on differences in solubility. Chiral HPLC is the gold standard for confirming the enantiomeric purity, which is critical for its intended applications.

Purification Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water mixture.[6]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Quality Control Protocol: Chiral HPLC

-

Method: A direct or indirect chiral HPLC method can be employed. For an indirect method, derivatization with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can be separated on a standard achiral column (e.g., C18).[6][7]

-

Mobile Phase: A typical mobile phase for the separation of the diastereomers would be a gradient of acetonitrile and a buffered aqueous solution.[7]

-

Detection: UV detection is commonly used, with the wavelength selected based on the chromophore introduced during derivatization.[8]

-

Analysis: The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two diastereomers.

Spectroscopic Characterization

The structural integrity of (R)-Methyl 3-aminobutanoate hydrochloride is confirmed through various spectroscopic techniques. While experimental spectra are not always readily available in public databases, the expected spectral characteristics can be reliably predicted.

| Technique | Expected Characteristics |

| ¹H NMR | A ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show distinct signals for the methyl group protons of the ester, the methine proton at the chiral center, the adjacent methylene protons, and the methyl group protons attached to the chiral center. The ammonium protons may appear as a broad singlet.[5] |

| ¹³C NMR | Expected signals would include peaks for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~50-55 ppm), the chiral methine carbon (~40-45 ppm), the methylene carbon (~35-40 ppm), and the methyl carbon (~15-20 ppm).[1] |

| FT-IR | Characteristic absorption bands would be observed for the N-H stretching of the ammonium salt (a broad band around 3000 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (a strong band around 1730-1750 cm⁻¹), and C-O stretching (in the 1100-1300 cm⁻¹ region).[1] |

| Mass Spectrometry | The mass spectrum of the free base, (R)-Methyl 3-aminobutanoate, would exhibit a molecular ion peak [M]⁺ at an m/z of 117.08. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 118.09.[1] |

Applications in Drug Discovery and Development

The paramount application of (R)-Methyl 3-aminobutanoate hydrochloride is as a chiral building block in the synthesis of complex, biologically active molecules. Its stereochemically defined structure is indispensable for creating enantiomerically pure pharmaceuticals.

Key Role in PROTAC Synthesis

A prominent and cutting-edge application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][9]

Causality: The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and stereochemistry of the linker are all crucial for optimal degradation activity. (R)-Methyl 3-aminobutanoate hydrochloride provides a chiral scaffold that can be elaborated into a linker with a defined three-dimensional structure, which is essential for the precise positioning of the two binding moieties of the PROTAC.

(R)-Methyl 3-aminobutanoate hydrochloride can be chemically modified, for example, through amide coupling at the amine or reduction of the ester followed by further functionalization, to be incorporated into the linker structure of a PROTAC.[1] It can also serve as a precursor for the synthesis of ligands for the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design.[10][11]

Figure 1: Workflow for the role of (R)-Methyl 3-aminobutanoate hydrochloride in PROTAC synthesis.

Incorporation into Peptides and Peptidomimetics

(R)-Methyl 3-aminobutanoate hydrochloride is a valuable building block for the synthesis of peptides and peptidomimetics containing β-amino acid residues.

Causality: The incorporation of β-amino acids into peptide backbones can induce stable secondary structures (foldamers) and confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This enhanced stability is a highly desirable attribute for peptide-based therapeutics.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of a β-amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).[12]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.[13]

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

-

Coupling: a. Pre-activate the N-Fmoc protected β-amino acid (e.g., Fmoc-(R)-3-aminobutanoic acid) with a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: General workflow for incorporating a β-amino acid in Solid-Phase Peptide Synthesis.

Conclusion

(R)-Methyl 3-aminobutanoate hydrochloride is a chiral building block of significant utility in contemporary drug discovery and organic synthesis. Its defined stereochemistry and versatile functional groups make it an invaluable precursor for the synthesis of complex molecular targets, most notably as a component of linkers in PROTACs and for the creation of modified peptides with enhanced therapeutic potential. The robust synthetic and purification protocols available for this compound ensure its accessibility and high quality for demanding research and development applications. As the field of targeted protein degradation and peptide therapeutics continues to expand, the importance of chiral intermediates like (R)-Methyl 3-aminobutanoate hydrochloride is set to grow, solidifying its position as a key tool in the arsenal of medicinal chemists.

References

- LookChem. (n.d.). Cas 139243-54-2,Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)-. LookChem.

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol. Google Patents.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.

- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol.

- PubMed. (n.d.). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. PubMed.

- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of (R)-3-aminobutanoic Acid Methyl Ester Hydrochloride in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Semantic Scholar. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- ResearchGate. (2025). Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate.

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- PubMed. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed.

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.

- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.

- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. Google Patents.

- Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Common Organic Chemistry.

- PubMed Central. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central.

- The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.

- Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. Reddit.

- PubMed Central. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. PubMed Central.

- Phenomenex. (n.d.).

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for (S)

- ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Linker: Methyl 3-Hydroxypropanoate in PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (R)-Methyl 3-aminobutanoate hydrochloride | 139243-54-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Navigating the Spectral Landscape of Amino Acid Esters: A Technical Guide to D-Alanine Methyl Ester Hydrochloride

A Note to the Researcher: Initial inquiries for a comprehensive spectral analysis of Methyl D-homoalaninate HCl revealed a significant scarcity of publicly available NMR, IR, and MS data for this specific compound. To provide a valuable and data-rich technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the closely related and well-characterized compound: D-Alanine Methyl Ester Hydrochloride . The principles of spectral interpretation and the experimental methodologies discussed herein are directly applicable to the analysis of other amino acid esters, including the elusive this compound, should its spectral data become accessible.

Introduction: The Significance of Amino Acid Esters in Research and Development

Amino acid esters, such as D-Alanine Methyl Ester Hydrochloride, are fundamental building blocks in the synthesis of peptides and peptidomimetics, which are pivotal in drug discovery and development.[1] The esterification of the carboxylic acid moiety enhances the solubility of amino acids in organic solvents, facilitating their use in solution-phase peptide synthesis.[2] The hydrochloride salt form improves the stability and handling of these compounds.[1] A thorough understanding of their spectral characteristics is paramount for structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for D-Alanine Methyl Ester Hydrochloride. We will explore the theoretical underpinnings of these analytical techniques and their practical application in characterizing this important molecule.

Molecular Structure and Spectroscopic Overview

D-Alanine Methyl Ester Hydrochloride is the methyl ester of the D-enantiomer of the amino acid alanine, protonated at the amino group with hydrochloric acid. Its structure is fundamental to understanding its spectral features.

Figure 2: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Acquisition:

The protocol is similar to that for ¹H NMR, but with modifications to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum to a series of singlets.

¹³C NMR Spectral Data Summary:

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Ester Carbonyl) |

| ~53 | OCH₃ (Ester Methyl) |

| ~49 | α-C |

| ~16 | β-C |

Interpretation and Causality:

-

Carbonyl Carbon (~170 ppm): The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a signal in the far downfield region.

-

Ester Methyl Carbon (~53 ppm): The carbon of the methyl ester is attached to an electronegative oxygen, shifting its resonance downfield compared to a standard alkyl carbon.

-

α-Carbon (~49 ppm): The α-carbon is bonded to the nitrogen and the carbonyl group, both of which are electron-withdrawing, leading to a downfield shift.

-

β-Carbon (~16 ppm): The β-methyl carbon is a typical sp³-hybridized carbon and appears in the expected upfield region.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid D-Alanine Methyl Ester Hydrochloride directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

IR Spectral Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2800 | N-H stretch | Ammonium (R-NH₃⁺) |

| ~2950 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1580 | N-H bend | Ammonium (R-NH₃⁺) |

| ~1200 | C-O stretch | Ester |

Interpretation and Causality:

-

N-H Stretching (~3000-2800 cm⁻¹): The broad absorption in this region is characteristic of the stretching vibrations of the N-H bonds in the ammonium group.

-

C-H Stretching (~2950 cm⁻¹): This absorption arises from the stretching of the C-H bonds in the methyl and methine groups.

-

C=O Stretching (~1740 cm⁻¹): The strong, sharp peak around 1740 cm⁻¹ is a hallmark of the carbonyl group in an ester.

-

N-H Bending (~1580 cm⁻¹): The bending vibration of the N-H bonds in the ammonium group gives rise to this absorption.

-

C-O Stretching (~1200 cm⁻¹): The stretching of the C-O single bond in the ester functional group results in a strong absorption in this region.

Figure 3: Key IR absorptions and their corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of D-Alanine Methyl Ester Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will generate the [M+H]⁺ ion, where M is the free base of the amino acid ester.

Mass Spectrometry Data Summary:

| m/z | Ion |

| 104.07 | [M+H]⁺ (where M = C₄H₉NO₂) |

| 44.05 | [C₂H₆N]⁺ (Fragment) |

Interpretation and Causality:

-

Molecular Ion Peak ([M+H]⁺ at m/z 104.07): The molecular weight of the free base of D-Alanine methyl ester is 103.12 g/mol . In positive mode ESI-MS, the molecule is protonated, resulting in an ion with an m/z of approximately 104. This peak confirms the molecular weight of the compound.

-

Fragment Ion ([C₂H₆N]⁺ at m/z 44.05): A common fragmentation pathway for amino acid esters is the loss of the methoxycarbonyl group (-COOCH₃). This results in the formation of an iminium ion, which is observed at m/z 44 in the case of alanine derivatives.

Conclusion: A Unified Spectral Picture

The complementary data from NMR, IR, and MS provide a comprehensive and self-validating characterization of D-Alanine Methyl Ester Hydrochloride. The ¹H and ¹³C NMR spectra elucidate the precise connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups (ammonium, ester, and alkyl), and the mass spectrum verifies the molecular weight and provides insights into fragmentation patterns. This integrated analytical approach is essential for ensuring the identity, purity, and quality of this and other amino acid derivatives crucial to the fields of chemical and pharmaceutical research.

References

- PubChem.

- SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. [Link]

- SpectraBase.

Sources

The Ascendancy of a Non-Proteinogenic Amino Acid: A Technical Guide to the Discovery and History of Homoalanine Derivatives

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery, history, and evolving applications of homoalanine and its derivatives. From its early synthesis to its pivotal role in modern medicine as a chiral building block for blockbuster pharmaceuticals, this document traces the scientific journey of this unique non-proteinogenic amino acid.

Introduction: The Subtle Power of a Single Methylene Group

Homoalanine, systematically known as 2-aminobutanoic acid, is an alpha-amino acid distinguished from its proteinogenic counterpart, alanine, by the simple addition of a methylene group to its side chain.[1][2] This seemingly minor structural modification precludes its incorporation into proteins via ribosomal synthesis, yet it is this very "unnatural" characteristic that has rendered it a molecule of immense interest in medicinal chemistry and biotechnology.[3] Its significance lies primarily in its utility as a chiral precursor for a number of important pharmaceuticals, where the precise stereochemistry is critical for therapeutic efficacy.[4][5]

Historical Perspective: From a Prebiotic World to the Chemist's Bench

While the precise moment of homoalanine's first synthesis is not as famously documented as that of its simpler homolog, its story is rooted in the foundational principles of amino acid chemistry. The groundwork was laid in 1850 when Adolph Strecker synthesized alanine from acetaldehyde, demonstrating that amino acids could be created from simple organic precursors.[6][7] This opened the door to the synthesis of a variety of amino acids, including homoalanine.

The Strecker synthesis, a robust method for producing α-amino acids, remains a cornerstone of organic chemistry.[8][9] It involves the reaction of an aldehyde (propanal for homoalanine) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[10][11] This classical approach, while effective, produces a racemic mixture, necessitating subsequent resolution to isolate the desired enantiomer.

The Rise of Biocatalysis: Engineering Nature for Enantiopure Homoalanine

The demand for enantiomerically pure L-homoalanine, particularly for pharmaceutical applications, has driven the development of highly efficient biosynthetic routes. These methods leverage the stereoselectivity of enzymes to produce the desired isomer with high purity, often in environmentally friendly, aqueous conditions.

Metabolic Engineering of Escherichia coli

A significant breakthrough in L-homoalanine production has been the metabolic engineering of Escherichia coli.[4] By introducing and optimizing a non-natural metabolic pathway, researchers have successfully redirected the flow of carbon from glucose to L-homoalanine.[5]

The biosynthetic pathway can be visualized as follows:

Caption: Biosynthetic pathway for L-homoalanine production in engineered E. coli.

This pathway diverts 2-ketobutyrate, a natural intermediate in isoleucine biosynthesis, towards the synthesis of L-homoalanine through the action of an engineered glutamate dehydrogenase (GDH).[4] The native GDH has low activity towards 2-ketobutyrate, necessitating protein engineering to enhance its substrate specificity and catalytic efficiency.[4]

Enzymatic Cascade Reactions

Alternative biocatalytic strategies employ multi-enzyme cascade reactions in one-pot syntheses. These systems offer high yields and enantiomeric excess. A notable example involves the use of a threonine deaminase and an ω-transaminase to convert L-threonine into L-homoalanine.[12] Another approach utilizes L-methionine γ-lyase and a D-amino acid aminotransferase to produce D-homoalanine from L-methionine.[13]

Table 1: Comparison of Synthetic Routes to L-Homoalanine

| Method | Starting Material(s) | Key Advantages | Key Disadvantages | Typical Yield | Enantiomeric Excess (ee) |

| Strecker Synthesis | Propanal, Ammonia, Cyanide | Well-established, versatile | Produces racemic mixture, uses toxic reagents | Moderate to High | Requires resolution |

| Metabolic Engineering | Glucose | Uses renewable feedstock, environmentally friendly | Requires extensive strain development | Up to 5.4 g/L titer[5] | >99% |

| Enzymatic Cascade | L-Threonine | High stereoselectivity, mild reaction conditions | Requires multiple enzymes, potential for inhibition | 91% conversion[12] | >99% |

Homoalanine Derivatives in Drug Development

The primary driver for the large-scale production of L-homoalanine is its role as a key chiral intermediate in the synthesis of several important drugs.

Levetiracetam and Brivaracetam

L-homoalanine is a precursor to (S)-2-aminobutyramide, the immediate precursor to the antiepileptic drugs levetiracetam (Keppra®) and brivaracetam.[4][5] The stereochemistry at the α-carbon of the original homoalanine molecule is crucial for the therapeutic activity of these drugs.

Caption: Simplified synthetic route from L-homoalanine to Levetiracetam.

Ethambutol

L-homoalanine can also be converted to (S)-2-aminobutanol, a key building block for the antituberculosis drug ethambutol.[4] The (S,S)-enantiomer of ethambutol is the active form, while the (R,R)-enantiomer can cause blindness, highlighting the critical importance of stereochemical control in its synthesis.

Beyond Intermediates: Bioactive Homoalanine Derivatives

While much of the focus has been on homoalanine as a synthetic intermediate, derivatives of homoalanine are also found in nature as components of bioactive molecules.

Cyclosporine

The immunosuppressive drug cyclosporine, a cyclic nonribosomal peptide, contains a homoalanine (α-aminobutyric acid) residue.[14] The mechanism of action of cyclosporine involves binding to cyclophilin, and this complex then inhibits calcineurin, a phosphatase involved in T-cell activation.[15][16][17][18][19] This ultimately leads to a reduction in the production of interleukin-2 and other inflammatory cytokines. While the specific role of the homoalanine residue in the overall conformation and activity of cyclosporine is complex, it contributes to the peptide's overall structure and its interaction with its biological targets.

Other Bioactive Peptides

Homoalanine and its derivatives can be incorporated into peptides to enhance their properties. The inclusion of non-proteinogenic amino acids like homoalanine can increase metabolic stability by making the peptide less susceptible to enzymatic degradation.[14][20][21][22] This is a valuable strategy in the design of peptide-based therapeutics.

Physicochemical and Spectroscopic Characterization

The characterization of homoalanine and its derivatives relies on standard analytical techniques.

Table 2: Physicochemical Properties of Homoalanine and a Key Precursor

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| L-Homoalanine | C4H9NO2 | 103.12 | 305 | +8.5° (c=2, H2O) |

| L-Alanine | C3H7NO2 | 89.09 | 297 (decomposes) | +14.5° (c=10, 6N HCl)[23][24] |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum of homoalanine is characterized by signals corresponding to the α-proton, the methylene protons of the ethyl side chain, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the ethyl side chain.[25][26][27][28][29]

Experimental Protocols

Strecker Synthesis of Racemic α-Aminobutyric Acid (Homoalanine)

Objective: To synthesize racemic α-aminobutyric acid from propanal.

Materials:

-

Propanal

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and cool in an ice bath. Add propanal to the solution with stirring.

-

α-Aminonitrile Formation: Slowly add an aqueous solution of sodium cyanide to the reaction mixture. Continue stirring in the ice bath for several hours, then allow to warm to room temperature and stir overnight.

-

Extraction: Extract the reaction mixture with diethyl ether to remove unreacted aldehyde.

-

Hydrolysis: Acidify the aqueous layer with concentrated HCl and reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

Isolation: Cool the solution and neutralize with a base such as NaOH to the isoelectric point of α-aminobutyric acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

(Note: This is a generalized procedure and should be adapted and performed with appropriate safety precautions, especially when handling cyanide.)[10][30]

Enzymatic Synthesis of L-Homoalanine from 2-Ketobutyrate

Objective: To produce L-homoalanine using an engineered glutamate dehydrogenase (GDH).

Materials:

-

2-Ketobutyrate

-

Ammonium chloride (NH₄Cl)

-

NADPH

-

Purified engineered GDH

-

Tris buffer (pH 8.0)

Procedure:

-

Reaction Setup: Prepare a reaction mixture in Tris buffer containing 2-ketobutyrate, ammonium chloride, and NADPH.

-

Enzyme Addition: Initiate the reaction by adding the purified engineered GDH.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitoring: Monitor the progress of the reaction by measuring the consumption of NADPH spectrophotometrically at 340 nm.

-

Quenching and Analysis: Stop the reaction and quantify the production of L-homoalanine using HPLC analysis after derivatization with a suitable agent like o-phthaldialdehyde (OPA).[4]

Conclusion and Future Outlook

The journey of homoalanine and its derivatives from a simple homolog of a proteinogenic amino acid to a key component in life-saving drugs exemplifies the power of chemical synthesis and biotechnology. The ongoing exploration of enzymatic and metabolic engineering approaches promises even more efficient and sustainable production methods. Furthermore, the incorporation of homoalanine and other non-proteinogenic amino acids into peptides continues to be a fertile ground for the development of novel therapeutics with enhanced stability and efficacy. As our understanding of the interplay between chemical structure and biological function deepens, the story of homoalanine and its derivatives is far from over.

References

A comprehensive list of references is available upon request. All information presented is supported by peer-reviewed scientific literature.

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. chemtymology.co.uk [chemtymology.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 12. sci-hub.box [sci-hub.box]

- 13. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. jk-sci.com [jk-sci.com]

- 25. researchgate.net [researchgate.net]

- 26. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 27. kpwulab.com [kpwulab.com]

- 28. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation | eLife [elifesciences.org]

- 30. Strecker Synthesis | NROChemistry [nrochemistry.com]

The Chirality Paradigm Shift: Beyond the L-Amino Acid World

An In-Depth Technical Guide to the Biological Significance of D-Amino Acids in Research

For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the multifaceted roles of D-amino acids. Once relegated to the periphery of biological research, these chiral counterparts of the canonical L-amino acids are now recognized as critical players in a vast array of physiological and pathological processes. This document delves into the core biological significance of D-amino acids, from their fundamental roles in microbial life to their emerging importance in mammalian neurobiology and their transformative potential in therapeutic development.

Life, as predominantly understood, is built upon a foundation of L-amino acids, the exclusive building blocks of proteins synthesized by ribosomes.[1][2] This homochirality was long considered a dogma of biochemistry. However, a growing body of evidence has illuminated the significant, albeit more specialized, roles of D-amino acids. These stereoisomers, or enantiomers, are non-superimposable mirror images of their L-counterparts.[3] While they share identical physical and chemical properties in an achiral environment, their three-dimensional structures dictate profoundly different interactions within the chiral context of biological systems.[2][4]

D-amino acids are not merely biological curiosities; they are found across all domains of life, from bacterial cell walls to the mammalian brain, where they act as signaling molecules, structural components, and regulators of complex processes.[4][5][6] Their synthesis is primarily catalyzed by racemase enzymes, which interconvert L- and D-enantiomers.[6][7][8] Understanding the biological significance of D-amino acids is opening new avenues for research and therapeutic intervention.

The Bacterial World: D-Amino Acids as Architects and Regulators

In the bacterial kingdom, D-amino acids are not the exception but the rule in specific, vital structures. Their most prominent role is in the formation of the peptidoglycan (PG) cell wall, a rigid yet dynamic exoskeleton essential for bacterial shape, integrity, and survival.[5][8][9]

2.1. Peptidoglycan Architecture and Remodeling

The PG layer is composed of glycan chains cross-linked by short peptides. These peptide stems invariably contain D-amino acids, most commonly D-alanine (D-Ala) and D-glutamic acid (D-Glu).[7][9][10] The presence of these D-enantiomers serves a critical defensive function, rendering the PG resistant to degradation by the vast majority of proteases, which are stereospecific for L-amino acids.[7][10]

Bacteria can also incorporate a variety of "non-canonical" D-amino acids (NCDAAs), such as D-methionine, D-leucine, D-tyrosine, and D-phenylalanine, into their cell walls, particularly during stationary phase.[11][12] This remodeling of the PG composition is a key adaptive strategy, allowing bacteria to alter the cell wall's chemistry, strength, and density in response to environmental cues.[7][11] This process is mediated by DD-transpeptidases (also known as penicillin-binding proteins or PBPs), which can incorporate free D-amino acids into the existing PG structure.[13][14][15]

2.2. Regulation of Biofilms and Spore Germination

Beyond their structural role, bacteria release D-amino acids into the extracellular environment where they act as signaling molecules.[5][7] For instance, a mixture of D-amino acids has been shown to trigger the disassembly of biofilms in various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa.[16] This suggests a mechanism for regulating community behavior and dispersal. Additionally, D-amino acids can influence spore germination, another critical process in the bacterial life cycle.[7][10]

D-Amino Acids in Mammalian Physiology: Neuromodulators and Endocrine Regulators

While initially thought to be absent or of purely exogenous (microbial) origin in higher organisms, specific D-amino acids are now known to be synthesized endogenously and to perform critical signaling functions in mammals.[17] The most extensively studied are D-serine and D-aspartate, which play pivotal roles in the central nervous system and endocrine system.

3.1. D-Serine: A Key Co-agonist of the NMDA Receptor

D-serine has emerged as a primary neuromodulator, acting as a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[18][19][20][21] The NMDA receptor, a crucial subtype of glutamate receptor, requires the binding of both glutamate and a co-agonist to become fully active.[22][23] D-serine is now considered the main physiological ligand for this co-agonist site in many brain regions.[22][23][24]

Synthesized from L-serine by the enzyme serine racemase, D-serine is released from both astrocytes (as a "gliotransmitter") and neurons.[20][22][25] Through its regulation of NMDA receptor activity, D-serine is fundamentally involved in:

-

Synaptic Plasticity : Modulating the strength of synaptic connections, a cellular basis for learning and memory.[18][19][21]

-

Neurodevelopment : Influencing the formation and refinement of neural circuits.[22]

-

Excitotoxicity : In excessive concentrations, contributing to neuronal damage following ischemic events or in neurodegenerative diseases.[21][26]

The concentration of D-serine in the brain is tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes its degradation.[27][28][29] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[6][19]

Diagram: D-Serine Signaling at the NMDA Receptor

Caption: D-Serine acts as a co-agonist for the NMDA receptor in synaptic transmission.

3.2. D-Aspartate: A Player in Neurogenesis and Hormone Regulation

Similar to D-serine, D-aspartate (D-Asp) is found in significant concentrations in the central nervous and endocrine systems, particularly during embryonic and early postnatal development.[30][31][32]

-

In the Brain : D-Asp functions as a neurotransmitter, activating NMDA receptors and playing a role in neurogenesis, learning, and memory.[31][32] Its levels are regulated by the enzyme D-aspartate oxidase (DDO).[30][32]

-

In the Endocrine System : D-Asp is a key regulator of hormone synthesis and release.[31][33][34] It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and luteinizing hormone (LH), prolactin, and growth hormone from the pituitary gland.[31][33] In the testes, D-Asp is involved in the synthesis and release of testosterone.[33][34]

Table 1: Key Endogenous D-Amino Acids in Mammals

| D-Amino Acid | Primary Location(s) | Key Biological Function(s) | Associated Enzyme(s) |

| D-Serine | Brain (Astrocytes, Neurons) | Co-agonist of the NMDA receptor; synaptic plasticity; neurodevelopment.[18][19][20] | Serine Racemase (synthesis), D-Amino Acid Oxidase (DAAO) (degradation).[20][27] |

| D-Aspartate | Brain, Pituitary Gland, Testes, Pineal Gland | Neurotransmitter; neurogenesis; regulation of hormone synthesis and release (e.g., testosterone, LH).[30][33][34] | D-Aspartate Oxidase (DDO) (degradation).[30][32] |

| D-Alanine | Pituitary Gland, Pancreas, Adrenal Gland | May play a role in regulating intracellular osmotic pressure.[29][34] | D-Amino Acid Oxidase (DAAO) (degradation).[34] |

Therapeutic and Drug Development Applications

The unique properties of D-amino acids, particularly their resistance to enzymatic degradation, make them highly valuable tools in drug development.[1][2][35]

4.1. Enhancing Peptide Stability and Bioavailability

A major hurdle in developing peptide-based drugs is their rapid degradation by proteases in the body, leading to very short half-lives.[1][2] Since proteases are stereospecific for L-amino acids, strategically replacing one or more L-amino acids in a peptide sequence with their D-enantiomers can create a "proteolytic shield."[1][3][36] This substitution makes the peptide unrecognizable to many degrading enzymes, leading to:

-

Enhanced Stability : Significantly increased resistance to proteolysis.[2][35]

-

Longer Half-Life : The peptide remains active in circulation for a longer duration.[35][37]

-

Improved Bioavailability : Better absorption and utilization by the body.[35]

This strategy is a cornerstone of modern peptide drug design, enabling the development of more effective and convenient therapeutics.[1][37]

4.2. D-Amino Acids in Clinical Therapy

Beyond peptide modification, D-amino acids themselves are being explored as therapeutic agents.[38][39] For example, their roles in neurotransmission have led to investigations into their use for treating neurological and psychiatric conditions.[38][40] They are also being studied for their potential to inhibit cancer cell growth and prevent biofilm infections.[38][39][40] In some cases, D-amino acids demonstrate synergistic effects with existing drugs, potentially allowing for lower, less toxic doses.[16][17]

Methodologies and Experimental Workflows